molecular formula C23H22O6 B14978395 2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B14978395
M. Wt: 394.4 g/mol
InChI Key: QLJFDIFWIBKIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyrano[2,3-f]chromene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyranochromene core with various substituents, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps. One common method starts with the reaction of phloroglucinol with appropriate aldehydes under acidic conditions to form the chromene core . Subsequent methylation and cyclization reactions yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit certain enzymes and signaling pathways involved in cancer cell proliferation . The compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
  • 5-Methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Uniqueness

Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione stands out due to its specific substituents, which confer unique electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for further research and development .

Properties

Molecular Formula

C23H22O6

Molecular Weight

394.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C23H22O6/c1-11-8-19-21(12(2)13(3)23(25)29-19)22-20(11)15(24)10-17(28-22)14-6-7-16(26-4)18(9-14)27-5/h6-9,17H,10H2,1-5H3

InChI Key

QLJFDIFWIBKIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.